molecular formula C32H35F2N3O5 B12779827 Carbamic acid, (1-(((3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester CAS No. 148797-25-5

Carbamic acid, (1-(((3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester

Cat. No.: B12779827
CAS No.: 148797-25-5
M. Wt: 579.6 g/mol
InChI Key: MHTORQLPWQIZJN-IZZNHLLZSA-N
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Description

Carbamic acid, (1-(((3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (1-(((3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of the difluoro and phenylmethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-(((3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Carbamic acid, (1-(((3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of Carbamic acid, (1-(((3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (1-(((3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester: shares similarities with other carbamic acid derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

CAS No.

148797-25-5

Molecular Formula

C32H35F2N3O5

Molecular Weight

579.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(benzylamino)-4,4-difluoro-3,5-dioxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C32H35F2N3O5/c1-31(2,3)26(37-30(41)42-21-24-17-11-6-12-18-24)28(39)36-25(19-22-13-7-4-8-14-22)27(38)32(33,34)29(40)35-20-23-15-9-5-10-16-23/h4-18,25-26H,19-21H2,1-3H3,(H,35,40)(H,36,39)(H,37,41)/t25-,26+/m0/s1

InChI Key

MHTORQLPWQIZJN-IZZNHLLZSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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